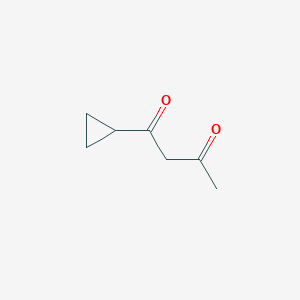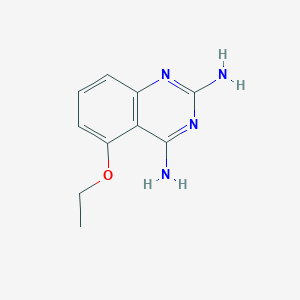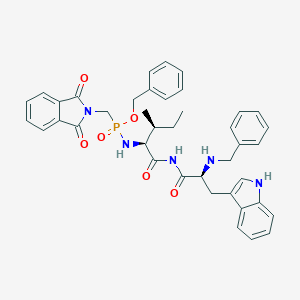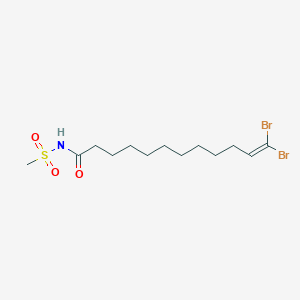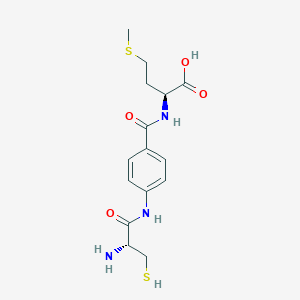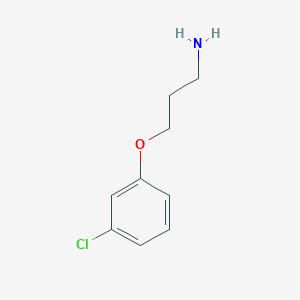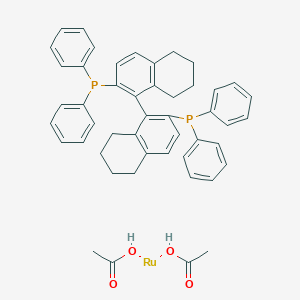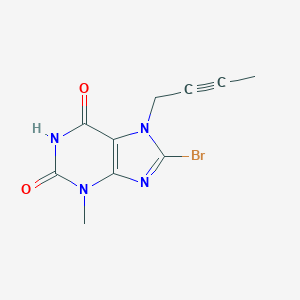
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
Alisol B Acetate is a naturally occurring triterpenoid compound found in the rhizomes of the plant Alisma orientale. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alisol B Acetate can be isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection . The process involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in specific ratios . The structures of the isolated compounds are elucidated using techniques such as ESI-MS, 1H NMR, and 13C NMR spectroscopy .
Industrial Production Methods: The industrial production of Alisol B Acetate involves optimizing extraction conditions using response surface methodology. Methanol is selected as the optimal solvent, and the extraction parameters include time, concentration, and sample weight . High-performance liquid chromatography coupled with a photodiode array detector is used to determine the concentrations of Alisol B and Alisol B Acetate in the extract .
Chemical Reactions Analysis
Types of Reactions: Alisol B Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been reported to inhibit the degranulation of mast cells stimulated by immunoglobulin E/antigen, decrease the synthesis of leukotriene C4, and reduce the production of interleukin-6 and cyclooxygenase-2 .
Common Reagents and Conditions: Common reagents used in the reactions involving Alisol B Acetate include immunoglobulin E, antigens, and various enzymes such as phospholipase Cγ and serine-threonine protein kinase . The conditions for these reactions often involve specific concentrations and incubation times to achieve the desired effects .
Major Products Formed: The major products formed from the reactions of Alisol B Acetate include its hydrolytic metabolite, Alisol B, which exhibits similar pharmacological activities .
Scientific Research Applications
Alisol B Acetate has a wide range of scientific research applications:
Mechanism of Action
Alisol B Acetate exerts its effects through various molecular targets and pathways:
Autophagy Induction: It induces autophagy by mobilizing calcium from internal stores, leading to the activation of the CaMKK-AMPK-mammalian target of rapamycin pathway.
Endoplasmic Reticulum Stress: The disruption of calcium homeostasis induces endoplasmic reticulum stress and unfolded protein responses, leading to apoptotic cell death.
Macrophage Polarization: It promotes the polarization of macrophages towards the M1 phenotype, enhancing apoptosis and inhibiting the invasion and migration of cancer cells.
Comparison with Similar Compounds
Alisol B Acetate is compared with other similar compounds, highlighting its uniqueness:
Alisol A 24-Acetate: This compound also induces autophagy and has nephrotoxic effects, but Alisol B Acetate has a broader range of pharmacological activities.
Alisol C 23-Acetate: Similar to Alisol B Acetate, it exhibits antibacterial activity, but Alisol B Acetate is more effective against certain bacterial strains.
Properties
IUPAC Name |
8-bromo-7-but-2-ynyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOBQSHTNNKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610667 | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666816-98-4 | |
| Record name | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666816-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 8-bromo-7-(2-butynyl)-3,7-dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666816984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
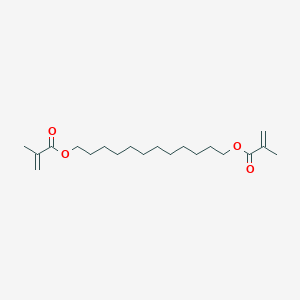
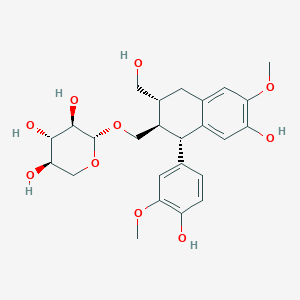
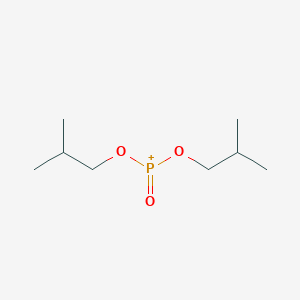
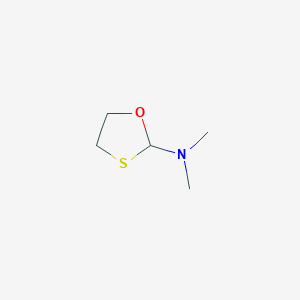
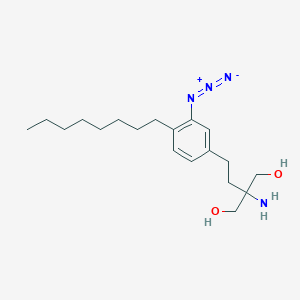
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
